molecular formula C27H19NOS B11184215 6-(4-Methyl-1-naphthyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

6-(4-Methyl-1-naphthyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

Cat. No.: B11184215
M. Wt: 405.5 g/mol
InChI Key: UPMVFTFEZZCKQY-UHFFFAOYSA-N
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Description

6-(4-Methyl-1-naphthyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by its unique structure, which includes a naphthyl group, an indeno ring system, and a benzothiazepine core. The presence of these structural elements imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methyl-1-naphthyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyl Intermediate: The synthesis begins with the preparation of the 4-methyl-1-naphthyl intermediate through Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Construction of the Indeno Ring System: The naphthyl intermediate is then subjected to a cyclization reaction to form the indeno ring system. This can be achieved through a Diels-Alder reaction with a suitable dienophile.

    Formation of the Benzothiazepine Core: The final step involves the introduction of the benzothiazepine core. This can be accomplished through a condensation reaction between the indeno-naphthyl intermediate and a thioamide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methyl-1-naphthyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogenated derivatives or other functional groups.

Scientific Research Applications

6-(4-Methyl-1-naphthyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-(4-Methyl-1-naphthyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Influencing Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

6-(4-Methyl-1-naphthyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL can be compared with other similar compounds, such as:

    Benzothiazepines: Compounds with similar core structures but different substituents, which may exhibit varying biological activities.

    Naphthyl Derivatives: Compounds containing the naphthyl group, which may have different chemical and physical properties.

    Indeno Compounds: Molecules with the indeno ring system, which may be used in different applications.

Properties

Molecular Formula

C27H19NOS

Molecular Weight

405.5 g/mol

IUPAC Name

11-(4-methylnaphthalen-1-yl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C27H19NOS/c1-16-14-15-21(18-9-3-2-8-17(16)18)27-24-25(19-10-4-5-11-20(19)26(24)29)28-22-12-6-7-13-23(22)30-27/h2-15,27-28H,1H3

InChI Key

UPMVFTFEZZCKQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C3C4=C(C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3

Origin of Product

United States

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